1-Isopentyl-1H-benzimidazole
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Overview
Description
1-Isopentyl-1H-1,3-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with an isopentyl substituent at the nitrogen atom. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by various agents such as zinc chloride, sodium metabisulfite, or other Lewis acids . The reaction conditions often include heating the mixture to moderate temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1-isopentyl-1H-1,3-benzimidazole, often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-Isopentyl-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopentyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1H-1,3-Benzimidazole: The parent compound without the isopentyl substituent.
2-Methyl-1H-1,3-benzimidazole: A methyl-substituted derivative.
1-Butyl-1H-1,3-benzimidazole: A butyl-substituted derivative.
Uniqueness: 1-Isopentyl-1H-1,3-benzimidazole is unique due to its specific isopentyl substituent, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacokinetics, bioavailability, and interaction with molecular targets compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-(3-methylbutyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10(2)7-8-14-9-13-11-5-3-4-6-12(11)14/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHDTNKPHBMTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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